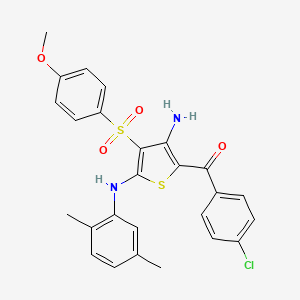

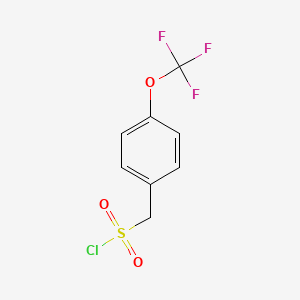

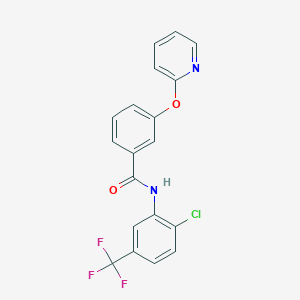

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl group at one of its positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a Cu-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides has been used for the synthesis of 1,2-dihydropyridines .Scientific Research Applications

Copper-Catalyzed Cyclization to 1,2-Dihydropyridines

The compound “2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide” has been studied for its ability to undergo a regioselective cyclization with sulfonyl chlorides, catalyzed by copper. This reaction leads to the formation of 1,2-dihydropyridines . These cyclic structures are of interest due to their potential biological activities and applications in medicinal chemistry.

Alternative Synthesis of 3-Functionalized Multi-Substituted Pyridines

The same copper-catalyzed cyclization method provides an alternative route for synthesizing 3-functionalized multi-substituted pyridines. By utilizing 3-aza-1,5-enynes as starting materials, researchers have achieved reasonable yields in the construction of these pyridine derivatives . These compounds may find applications in drug discovery, as well as in materials science.

Pharmaceutical Testing and Reference Standards

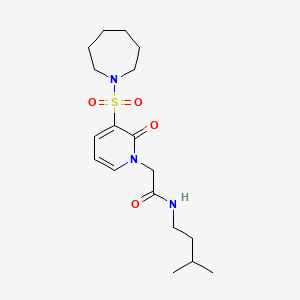

The compound is commercially available as “2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride” . Researchers can use it as a reference standard for accurate results in pharmaceutical testing. Its availability as a high-quality standard facilitates the development and validation of analytical methods.

properties

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-15(2)9-10-19-17(22)14-20-11-7-8-16(18(20)23)26(24,25)21-12-5-3-4-6-13-21/h7-8,11,15H,3-6,9-10,12-14H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODXTKLKXOSWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)